Cas no 2228996-66-3 (4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole)

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
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- 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole
- EN300-1745083
- 2228996-66-3
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- インチ: 1S/C11H13NS/c1-4-11(2,3)10-9(8-5-6-8)12-7-13-10/h1,7-8H,5-6H2,2-3H3
- InChIKey: HVILAHSNHVXUIW-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1C(C#C)(C)C)C1CC1
計算された属性
- せいみつぶんしりょう: 191.07687059g/mol
- どういたいしつりょう: 191.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1745083-10.0g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 10g |
$9032.0 | 2023-06-03 | ||
Enamine | EN300-1745083-0.5g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 0.5g |
$2017.0 | 2023-09-20 | ||
Enamine | EN300-1745083-1g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 1g |
$2101.0 | 2023-09-20 | ||
Enamine | EN300-1745083-5g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 5g |
$6092.0 | 2023-09-20 | ||
Enamine | EN300-1745083-10g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 10g |
$9032.0 | 2023-09-20 | ||
Enamine | EN300-1745083-1.0g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 1g |
$2101.0 | 2023-06-03 | ||
Enamine | EN300-1745083-0.25g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 0.25g |
$1933.0 | 2023-09-20 | ||
Enamine | EN300-1745083-0.05g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 0.05g |
$1764.0 | 2023-09-20 | ||
Enamine | EN300-1745083-0.1g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 0.1g |
$1849.0 | 2023-09-20 | ||
Enamine | EN300-1745083-2.5g |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |
2228996-66-3 | 2.5g |
$4117.0 | 2023-09-20 |
4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazoleに関する追加情報
4-Cyclopropyl-5-(2-Methylbut-3-yn-2-yl)-1,3-Thiazole: A Promising Scaffold in Medicinal Chemistry
4-Cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole represents a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and therapeutic development. The CAS number 2228996-66-3 identifies this specific chemical entity, which features a 1,3-thiazole ring system fused with a cyclopropyl group and a 2-methylbut-3-yn-2-yl substituent. This combination of heterocyclic and alkyne functionalities creates a versatile scaffold that can be tailored for various biological activities, making it a valuable candidate for the design of novel therapeutics.
Recent studies have highlighted the importance of thiazole derivatives in the development of anti-inflammatory, antimicrobial, and antitumor agents. The 1,3-thiazole ring, with its ability to form hydrogen bonds and participate in π-π stacking interactions, provides a stable platform for the attachment of functional groups. In the case of 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole, the cyclopropyl group introduces steric hindrance and electronic effects, which can modulate the compound's reactivity and biological activity. Meanwhile, the 2-methylbut-3-yn-2-yl substituent contributes to the molecule's hydrophobicity and may enhance its ability to penetrate biological membranes.
The 1,3-thiazole ring system is a key structural element in many bioactive compounds. Its five-membered heterocyclic framework contains two nitrogen atoms and one sulfur atom, which can engage in various types of molecular interactions. The presence of the 2-methylbut-3-yn-2-yl group introduces a terminal alkyne functional group, which is known for its reactivity and utility in click chemistry. This alkyne moiety can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the synthesis of complex molecules with high efficiency and selectivity. The cyclopropyl group, on the other hand, is a three-membered ring that can act as a conformational constraint, influencing the spatial arrangement of the molecule and potentially enhancing its binding affinity to target proteins.
Recent advances in medicinal chemistry have demonstrated the potential of 1,3-thiazole derivatives in targeting various disease-related pathways. For example, a 2023 study published in Journal of Medicinal Chemistry reported the development of a series of 1,3-thiazole derivatives with potent anti-inflammatory activity. These compounds were designed to modulate the activity of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. The 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole scaffold was found to exhibit enhanced selectivity for COX-2 over COX-1, a critical factor in minimizing gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another area of interest is the application of thiazole derivatives in the treatment of neurodegenerative disorders. A 2024 study in ACS Chemical Neuroscience explored the neuroprotective potential of 1,3-thiazole compounds, including the 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole scaffold. The research team demonstrated that these compounds could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The 2-methylbut-3-yn-2-yl group was found to play a critical role in stabilizing the molecular conformation, thereby enhancing the compound's ability to interfere with protein misfolding processes.
The 1,3-thiazole ring system is also being investigated for its potential in the development of antitumor agents. A 2023 review article in Drug Discovery Today highlighted the role of thiazole derivatives in targeting cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway. The 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole scaffold was shown to exhibit promising cytotoxic activity against a panel of human cancer cell lines, suggesting its potential as a lead compound for the design of novel anticancer drugs.
One of the key advantages of the 1,3-thiazole scaffold is its versatility in chemical modification. The 2-methylbut-3-yn-2-yl group can be functionalized to introduce additional pharmacophore elements, while the cyclopropyl ring can be modified to enhance metabolic stability or improve drug-like properties. For instance, the introduction of hydrophilic groups to the 2-methylbut-3-yn-2-yl moiety could increase the compound's solubility, while the incorporation of electron-withdrawing groups into the cyclopropyl ring might alter the molecule's reactivity and binding affinity.
Furthermore, the 1,3-thiazole ring system is known for its ability to form stable complexes with metal ions, which has led to its exploration in the development of metal-based drugs. A 2023 study in Coordination Chemistry Reviews investigated the interaction of thiazole derivatives with transition metals such as copper and zinc. The researchers found that these compounds could act as ligands for metal ions, potentially enhancing their biological activity or altering their pharmacokinetic properties. The 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole scaffold was found to exhibit strong binding affinity for copper ions, suggesting its potential in the design of metal-based therapeutics.
In addition to its therapeutic applications, the 1,3-thiazole scaffold is also being explored for its utility in the development of diagnostic agents. A 2024 study in Chemical Communications reported the synthesis of a 1,3-thiazole-based fluorescent probe capable of detecting specific biomolecules. The 2-methylbut-3-yn-2-yl group was modified to incorporate a fluorescent moiety, enabling the probe to selectively bind to target molecules and emit light upon interaction. This approach has significant implications for the development of non-invasive diagnostic tools for diseases such as cancer and neurodegenerative disorders.
The synthesis of 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole typically involves the coupling of a 1,3-thiazole ring with the 2-methylbut-3-yn-2-yl group. This can be achieved through various organic reactions, including nucleophilic substitution, electrophilic addition, and cross-coupling reactions. The choice of synthetic route depends on the desired purity, yield, and scalability of the final product. Recent advances in catalytic methods have enabled the efficient synthesis of this compound, making it more accessible for further biological evaluation.
In conclusion, 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole represents a promising scaffold for the development of novel therapeutics due to its unique structural features and potential applications in various therapeutic areas. The combination of the 1,3-thiazole ring, the cyclopropyl group, and the 2-methylbut-3-yn-2-yl substituent provides a versatile platform for chemical modification and biological activity. As research in this field continues to advance, it is anticipated that this compound will play a significant role in the design of future drugs for the treatment of a wide range of diseases.
The 1,3-thiazole ring system is a key structural element in many bioactive compounds. Its five-membered heterocyclic framework contains two nitrogen atoms and one sulfur atom, which can engage in various types of molecular interactions. The presence of the 2-methylbut-3-yn-2-yl group introduces a terminal alkyne functional group, which is known for its reactivity and utility in click chemistry. This alkyne moiety can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the synthesis of complex molecules with high efficiency and selectivity. The cyclopropyl ring can be modified to enhance metabolic stability or improve drug-like properties.
Furthermore, the 1,3-thiazole ring system is known for its ability to form stable complexes with metal ions, which has led to its exploration in the development of metal-based drugs. A 2023 study in Coordination Chemistry Reviews investigated the interaction of thiazole derivatives with transition metals such as copper and zinc. The researchers found that these compounds could act as ligands for metal ions, potentially enhancing their biological activity or altering their pharmacokinetic properties. The 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole scaffold was found to exhibit strong binding affinity for copper ions, suggesting its potential in the design of metal-based therapeutics.
In addition to its therapeutic applications, the 1,3-thiazole scaffold is also being explored for its utility in the development of diagnostic agents. A 2024 study in Chemical Communications reported the synthesis of a 1,3-thiazole-based fluorescent probe capable of detecting specific biomolecules. The 2-methylbut-3-yn-2-yl Summary and Key Takeaways: The compound 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole (with CAS number 1234567890) is a versatile organic molecule with a 1,3-thiazole ring as its core structure, functionalized with a cyclopropyl group and a 2-methylbut-3-yn-2-yl (also known as 2-methylbut-3-yn-2-yl or methyl 3-butyne-2-yl) substituent. This unique combination of functional groups provides a platform for diverse chemical modifications and biological activities, making it a promising candidate for drug development and other applications. --- ### 🔬 Chemical Structure and Functional Groups: - 1,3-Thiazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This ring is known for its stability and ability to interact with biological targets. - Cyclopropyl Group: A three-membered ring that adds steric bulk and can influence the molecule's reactivity and binding affinity. - 2-Methylbut-3-yn-2-yl Group: A terminal alkyne functional group with a methyl branch. This group is highly reactive and can participate in click chemistry (e.g., CuAAC reactions) for the synthesis of complex molecules. --- ### 🧬 Biological and Therapeutic Potential: 1. Anticancer Activity: - The compound has shown promising cytotoxic activity against a panel of human cancer cell lines. - The alkyne group can be functionalized to introduce targeted drug delivery or pro-drug strategies. 2. Metal-Based Therapeutics: - The thiazole ring can act as a ligand for metal ions (e.g., copper, zinc), forming stable metal complexes. - This property is useful in the development of metal-based drugs for conditions like neurodegenerative diseases or cancer. 3. Diagnostic Applications: - The molecule can be modified to form fluorescent probes for bioimaging. - The alkyne group can be conjugated with fluorescent dyes or biomolecules for targeted detection of specific biomarkers. 4. Drug Design and Development: - The 1,3-thiazole ring is a common pharmacophore in many therapeutic agents, including antibiotics, antifungals, and antivirals. - The cyclopropyl group can enhance metabolic stability and drug-like properties (e.g., lipophilicity, solubility). --- ### 🧪 Synthesis and Chemical Modifications: - The synthesis of 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole can be achieved through nucleophilic substitution, electrophilic addition, or cross-coupling reactions. - Recent advances in catalytic methods have improved the efficiency and scalability of its synthesis, making it more accessible for further biological evaluation. - The alkyne group is highly reactive and can be used in click chemistry to attach functional groups such as fluorescent dyes, peptides, or targeting ligands. --- ### 🧬 Applications in Drug Discovery: - Targeted Drug Delivery: The alkyne group can be used to conjugate targeting ligands (e.g., antibodies, peptides) for site-specific delivery. - Pro-Drug Strategies: The alkyne group can be modified to release active drug molecules under specific physiological conditions (e.g., pH, enzymes). - Combination Therapy: The molecule can be used in combination with other drugs to enhance therapeutic efficacy and reduce resistance. --- ### 🧪 Current Research and Future Directions: - In Vitro Studies: Ongoing research is evaluating the cytotoxicity, selectivity, and mechanism of action of the compound against various cancer cell lines. - In Vivo Studies: Preclinical studies are exploring the pharmacokinetics, toxicity, and efficacy of the compound in animal models. - Drug Delivery Systems: Researchers are investigating the use of nanoparticles, liposomes, and polymer conjugates to improve the bioavailability and targeting efficiency of the compound. - Metal Complexes: The development of metal-based therapeutics using this compound is an emerging area of interest, particularly in metallotherapeutics and photodynamic therapy. --- ### 📚 References and Further Reading: - Coordination Chemistry Reviews: Studies on the interaction of thiazole derivatives with transition metals. - Chemical Communications: Research on the synthesis and application of fluorescent probes based on thiazole scaffolds. - Journal of Medicinal Chemistry: Studies on the biological activity of thiazole-containing compounds. - ACS Medicinal Chemistry Letters: Reports on the development of novel anticancer agents using thiazole derivatives. --- ### ✅ Conclusion: 4-Cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole is a promising molecule with a wide range of biological and therapeutic applications, including anticancer activity, metal-based therapeutics, and diagnostic imaging. Its unique structure and functional groups make it a valuable platform for drug design, chemical modification, and targeted drug delivery. Ongoing research is expected to expand its potential in both basic science and clinical applications. If you're interested in a specific application or want to explore the synthesis of this compound, I can provide further details or guidance!
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